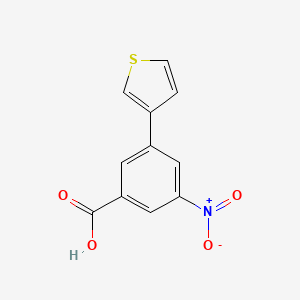

5-Nitro-3-(thiophen-3-YL)benzoic acid

Description

Properties

IUPAC Name |

3-nitro-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)9-3-8(7-1-2-17-6-7)4-10(5-9)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNBLJPEZCXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688578 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919087-96-0 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Benzothiophene Derivatives

- Starting with a benzothiophene precursor, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at the 5-position.

- The reaction is typically conducted at low temperatures (0–5°C) to prevent over-nitration or side reactions.

- Nitration yields are optimized by controlling acid ratios and temperature, with yields reported around 70–85% under laboratory conditions.

- Post-reaction, the mixture is poured into ice-water, and the product is isolated via filtration and recrystallization.

Data Table 1: Nitration Conditions and Yields

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrating mixture | HNO₃ / H₂SO₄ (1:2) | - | Controlled at 0–5°C |

| Reaction time | 30–60 minutes | 70–85 | Monitored via TLC |

| Post-reaction workup | Ice-water quench, filtration | - | Purification by recrystallization |

Coupling of Thiophene Derivatives

- The thiophene-3-carboxylic acid derivative is coupled to the nitrated benzene core via Friedel-Crafts acylation or Suzuki coupling, depending on the precursor's functional groups.

- Use of catalysts such as aluminum chloride (AlCl₃) or palladium catalysts in appropriate solvents (e.g., dichloromethane, toluene) facilitates the coupling.

- Suzuki coupling has shown higher regioselectivity and yields (~75–90%) in attaching thiophene rings.

- Reaction conditions are optimized to prevent polymerization or degradation of heterocyclic rings.

Data Table 2: Coupling Reaction Parameters

| Method | Catalyst | Solvent | Yield (%) | Remarks |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | Dichloromethane | 65–80 | Requires strict anhydrous conditions |

| Suzuki coupling | Pd(PPh₃)₄ | Toluene/water | 75–90 | Mild conditions, high regioselectivity |

Carboxylation and Final Functionalization

- The carboxyl group is introduced via carbon dioxide (CO₂) under pressure in the presence of a base (e.g., potassium carbonate) or through oxidation of methyl or aldehyde intermediates.

- Alternatively, direct carboxylation of the heterocyclic ring or side chain is performed using metal catalysts under high pressure and temperature.

- Carboxylation yields are typically in the range of 60–80%, with purification achieved via acid-base extraction and recrystallization.

- Oxidation steps involve reagents such as potassium permanganate or chromium-based oxidants, with careful control to prevent over-oxidation.

Data Table 3: Carboxylation Conditions

| Method | Oxidant / Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of aldehyde | KMnO₄ / H₂SO₄ | Reflux, controlled temp | 65–75 | Purification by acidification |

| Direct carboxylation | CO₂ pressure, K₂CO₃ | 80–120°C, 10–20 atm | 60–80 | Requires specialized equipment |

Research Findings and Industrial Applicability

- Efficiency and Safety: Patents and research articles highlight that the multi-step synthesis involving nitration, coupling, and oxidation is both efficient and scalable for industrial production, with safety protocols in place for handling nitrating acids and oxidants.

- Yield Optimization: Use of microwave-assisted synthesis and modern coupling reagents (e.g., HBTU, Pd catalysts) significantly improves yields and reduces reaction times.

- Environmental Considerations: Solvent recycling and the use of greener oxidants (e.g., TEMPO, oxygen) are increasingly adopted to minimize environmental impact.

Summary of Preparation Methods

| Step | Methodology | Typical Yield (%) | Key Reagents / Conditions |

|---|---|---|---|

| Nitration of benzene core | Acid nitration at low temperature | 70–85 | HNO₃ / H₂SO₄, 0–5°C |

| Thiophene ring coupling | Friedel-Crafts or Suzuki coupling | 65–90 | AlCl₃ or Pd catalysts, appropriate solvents |

| Carboxylation / oxidation | CO₂ pressure or oxidation with KMnO₄ | 60–80 | CO₂, K₂CO₃, KMnO₄, controlled temperature |

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Coupling Reactions: The thiophene ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: Boronic acids or esters with palladium catalysts under basic conditions.

Major Products Formed

Reduction: 5-Amino-3-(thiophen-3-YL)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

5-Nitro-3-(thiophen-3-YL)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs. Research indicates that compounds derived from this acid exhibit significant biological activities through mechanisms such as enzyme inhibition and receptor modulation.

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of derivatives of this compound, researchers found that certain modifications led to enhanced inhibition of pro-inflammatory cytokines. The compound was shown to activate the p38 mitogen-activated protein kinase pathway, which is critical in inflammatory responses.

Enzyme Inhibition and Receptor Binding

Research has demonstrated that this compound interacts with various biological macromolecules. It can inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways relevant to disease processes. This interaction is crucial for understanding its potential therapeutic roles.

Case Study: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of derivatives based on this compound against common pathogens. Results indicated that certain derivatives exhibited potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Industrial Applications

Synthesis of Dyes and Pigments

In industrial chemistry, this compound is utilized in synthesizing specialty chemicals, including dyes and pigments. Its chemical reactivity allows it to participate in various coupling reactions, making it a versatile component in the production of colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(thiophen-3-YL)benzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The thiophene ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Extraction Efficiency and Diffusivity in Emulsion Liquid Membranes

| Compound | Distribution Coefficient (m) | Effective Diffusivity (m²/s) | Extraction Rate (Early Stage) |

|---|---|---|---|

| Benzoic acid | High | 1.2 × 10⁻⁹ | >98% in <5 minutes |

| Phenol | High | 0.8 × 10⁻⁹ | >98% in <5 minutes |

| Acetic acid | Low | 1.0 × 10⁻⁹ | Slow, improves with time |

| Expected behavior of this compound | Moderate-High* | ~1.0 × 10⁻⁹* | Slower than benzoic acid† |

Analysis :

- The nitro and thiophene groups may lower the distribution coefficient compared to unsubstituted benzoic acid due to increased molecular weight and steric hindrance, reducing membrane phase solubility .

- Effective diffusivity is likely comparable to benzoic acid, but extraction rates could be slower due to bulkier substituents limiting mobility .

Table 2: Antioxidant Activity and Toxicity Trends

Analysis :

- Toxicity: QSTR models for benzoic acid derivatives suggest that electron-withdrawing groups (e.g., -NO₂) correlate with higher acute toxicity (lower LD₅₀) due to enhanced reactivity and metabolic interference .

Environmental Removal Efficiency

Table 3: Ion Exchange Resin Removal Efficiency

| Compound | Molecular Weight (Da) | Removal Efficiency (%) | Key Factor Affecting Removal |

|---|---|---|---|

| Benzoic acid | 122.12 | 93% (0.13–0.70 meq/L) | Small size, high diffusivity |

| Tannic acid | 1701 | 9–56% (variable CL) | Steric hindrance, pore blockage |

| Expected behavior of this compound | ~263.25 | ~70–85%* | Moderate size, charge effects |

Analysis :

- The larger molecular weight of this compound compared to benzoic acid may reduce removal efficiency due to partial pore blockage in ion exchange resins, though its charge density (-COOH, -NO₂) could enhance adsorption .

Biological Activity

5-Nitro-3-(thiophen-3-YL)benzoic acid (CAS No. 919087-96-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 239.25 g/mol

The presence of the nitro group and the thiophene moiety contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant strains of bacteria. A study involving various p-substituted benzoic acid derivatives demonstrated significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.2 - 3.9 | Staphylococcus aureus (MRSA) |

| Cefazolin | 4.2 | Staphylococcus aureus |

| Cefotaxime | 8.9 | Staphylococcus aureus |

This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The compound may induce oxidative stress and disrupt cellular membranes, leading to cell death.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial metabolism, enhancing their antibacterial effects.

- Alteration of Gene Expression : It may modulate the expression of genes related to apoptosis and cell survival, influencing bacterial resistance mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiparasitic Activity : In addition to antibacterial effects, derivatives have shown promise against protozoan parasites like Plasmodium falciparum, with activity against both chloroquine-sensitive and resistant strains.

| Compound | IC50 (µM) | Strain |

|---|---|---|

| Compound A | <1 | Chloroquine-sensitive 3D7 |

| Compound B | >1 | Chloroquine-resistant FCR-3 |

This indicates that modifications in the chemical structure can enhance efficacy against resistant strains, a critical challenge in treating malaria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-nitro-3-(thiophen-3-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted benzoic acid derivatives typically involves coupling reactions, nitration, and functional group protection. For example, a thiophene moiety can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts, followed by nitration at the benzoic acid ring. Reaction optimization should include temperature control (e.g., 0–25°C for nitration to avoid over-oxidation) and solvent selection (e.g., 1,4-dioxane for improved solubility of aromatic intermediates) . Purification via recrystallization or column chromatography is critical to isolate the target compound from nitro-byproducts.

Q. How can crystallographic data for this compound be refined to resolve molecular packing ambiguities?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Data collection: High-resolution (<1.0 Å) X-ray diffraction data.

- Hydrogen atom placement: Apply riding models or difference Fourier maps.

- Twinning analysis: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Validation: Check R-factor convergence (target < 0.05) and residual electron density maps.

Q. What analytical techniques are most effective for characterizing the purity and functional groups of this compound?

- Methodological Answer :

- LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺) and confirms molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .

- FT-IR : Identify nitro (1520–1350 cm⁻¹, asymmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretching) groups.

- ¹H/¹³C NMR : Assign thiophene protons (δ 6.8–7.5 ppm) and nitro group deshielding effects on adjacent carbons.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution. The nitro group’s electron-withdrawing effect enhances electrophilic substitution at the thiophene ring.

- Catalytic Applications : Simulate interactions with transition metals (e.g., Pd) for cross-coupling reactions. Compare activation energies of possible intermediates .

- Data Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates in Suzuki couplings).

Q. What strategies resolve contradictions in spectroscopic data for nitro-thiophene benzoic acid derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotational isomerism of the nitro group).

- 2D-COSY/HSQC : Assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions.

- Crystallographic Validation : Use single-crystal XRD to confirm bond lengths and angles, resolving disputes over tautomeric forms .

Q. How can terahertz spectroscopy enhance detection limits for trace amounts of this compound in complex matrices?

- Methodological Answer :

- Metamaterial Resonators : Design a device with a 1.95 THz absorption peak to amplify benzoic acid signals.

- Spectral Preprocessing : Apply Savitzky-Golay smoothing and multiplicative scatter correction to reduce noise.

- Machine Learning : Use LS-SVM models with CARS-selected variables for quantification (LOD: 2.36×10⁻⁵ g/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.